3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine

CAS No.: 1532599-27-1

Cat. No.: VC2878391

Molecular Formula: C5H9N3OS

Molecular Weight: 159.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1532599-27-1 |

|---|---|

| Molecular Formula | C5H9N3OS |

| Molecular Weight | 159.21 g/mol |

| IUPAC Name | 3-(1-methoxyethyl)-1,2,4-thiadiazol-5-amine |

| Standard InChI | InChI=1S/C5H9N3OS/c1-3(9-2)4-7-5(6)10-8-4/h3H,1-2H3,(H2,6,7,8) |

| Standard InChI Key | MWIYSNQRZYVAFA-UHFFFAOYSA-N |

| SMILES | CC(C1=NSC(=N1)N)OC |

| Canonical SMILES | CC(C1=NSC(=N1)N)OC |

Introduction

Chemical Identity and Structural Features

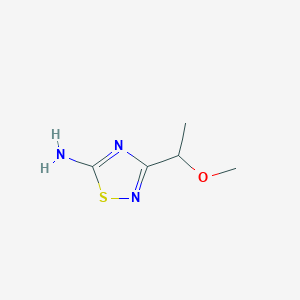

3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine (CID 79616034) is a small molecule heterocyclic compound characterized by a 1,2,4-thiadiazole core with two functional groups: a 1-methoxyethyl substituent at position 3 and an amino group at position 5. The compound has a molecular formula of C5H9N3OS, placing it within the family of nitrogen and sulfur-containing heterocycles .

The basic structural framework consists of a five-membered ring containing one sulfur atom and three nitrogen atoms arranged in the 1,2,4-configuration. This arrangement contributes to the compound's unique electronic properties and potential for hydrogen bonding, factors critical for biological activity in medicinal compounds.

Core Structure and Substituents

The 1,2,4-thiadiazole core represents an important pharmacophore found in numerous bioactive compounds. This heterocyclic system features a distinctive electron distribution pattern that influences its chemical reactivity and biological interactions. The presence of the 1-methoxyethyl group at position 3 introduces a moderate lipophilic character, while the amino group at position 5 offers hydrogen-bonding capabilities essential for target recognition in biological systems .

Structural Representation

The compound's structure can be represented through various notations:

-

SMILES Notation: CC(C1=NSC(=N1)N)OC

-

InChI: InChI=1S/C5H9N3OS/c1-3(9-2)4-7-5(6)10-8-4/h3H,1-2H3,(H2,6,7,8)

Physicochemical Properties

Understanding the physicochemical properties of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine is essential for predicting its behavior in biological systems and for developing effective formulation strategies for potential therapeutic applications.

Predicted Collision Cross Section Data

Mass spectrometry analysis using ion mobility provides valuable information about molecular conformation and structural characteristics. The predicted collision cross section (CCS) values for various adducts of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine are presented in Table 1.

Table 1: Predicted Collision Cross Section Values for 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 160.05391 | 131.6 |

| [M+Na]+ | 182.03585 | 141.2 |

| [M+NH4]+ | 177.08045 | 139.4 |

| [M+K]+ | 198.00979 | 136.9 |

| [M-H]- | 158.03935 | 132.0 |

| [M+Na-2H]- | 180.02130 | 135.7 |

| [M]+ | 159.04608 | 133.2 |

| [M]- | 159.04718 | 133.2 |

Synthetic Approaches

Several synthetic pathways can be employed for the preparation of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine, drawing from established methodologies for similar thiadiazole derivatives.

Electro-Oxidative Three-Component Synthesis

Recent advances in synthetic methodologies have introduced electro-oxidative approaches for constructing 3,5-disubstituted-1,2,4-thiadiazoles. This green electrochemical three-component reaction involves amines, amidines, and CS2 under metal- and oxidant-free conditions. The reaction proceeds in a simple undivided cell at room temperature, accommodating both aliphatic and aryl amines. This approach offers a sustainable route to synthesizing various 1,2,4-thiadiazoles with excellent functional group tolerance .

Synthesis via Thiourea Intermediates

Another potential synthetic route involves the reaction of amidines with thiourea derivatives to form 1,2,4-thiadiazole scaffolds. This approach typically involves the formation of thiourea intermediates, followed by cyclization under oxidative conditions to yield the desired thiadiazole ring system. The 1-methoxyethyl substituent can be introduced through appropriate selection of starting materials or through subsequent functionalization steps .

Precursor to Advanced Derivatives

3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine serves as a valuable synthetic precursor for more complex molecules. For example, it can be used in the synthesis of AZD7648 (1-[3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-3-methylazetidin-3-ol), a PARP (poly ADP-ribose polymerase) inhibitor. The synthesis involves the addition of tert-butyl (3S)-3-methylazetidine-1-carboxylate and triethylamine in THF, followed by treatment with trifluoroacetic acid.

Structural Analogs and Their Activities

While specific biological data for 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine is limited, valuable insights can be gained by examining the activities of structurally related compounds.

Thiadiazole Derivatives with Antiparasitic Activity

Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have demonstrated significant macrofilaricidal activity against parasitic nematodes, particularly Onchocerca species. These compounds show promising potential for treating onchocerciasis, a neglected tropical disease. The 1,2,4-thiadiazole core provides improved metabolic stability compared to thiazole analogs, with certain derivatives showing in vivo efficacy with 50% reduction in adult worm burden .

Table 2: Pharmacokinetic Parameters of Selected 1,2,4-Thiadiazole Derivatives

| Parameter | 1,2,4-Thiadiazole Analog | Thiazole Analog |

|---|---|---|

| Oral Exposure (AUC) | 3.61 ± 0.86 μM·h | 1.58 ± 0.27 μM·h |

| Maximum Plasma Concentration (Cmax) | 1.26 ± 0.29 μM | 0.69 ± 0.18 μM |

| Time to Maximum Concentration (Tmax) | 1.3 ± 0.5 h | 0.5 ± 0.0 h |

| Metabolic Stability (multiple compounds) | Good | Variable |

This data highlights the superior pharmacokinetic properties of 1,2,4-thiadiazole compounds compared to related thiazole analogs, suggesting promising potential for 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine in drug development .

Antifungal Activity of Related Thiadiazoles

N-(2-methoxyethyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine and related compounds have demonstrated significant antifungal activity, particularly against Aspergillus fumigatus. These compounds appear to exert their antifungal effects through disruption of plasma membrane and cell wall structures, as well as damage to cytoplasmic organelles like mitochondria .

Thiadiazoles as Kinase Inhibitors

Thiadiazole derivatives have also shown promise as inhibitors of various kinases, including JNK (c-Jun N-terminal kinase). N-(2-methoxyethyl)-5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine and related compounds represent a novel class of allosteric, substrate-competitive inhibitors with potential applications in inflammatory diseases and cancer treatment .

Applications in Drug Development

The 1,2,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with applications across multiple therapeutic areas. The specific functionalization pattern in 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine provides a valuable template for drug discovery efforts.

As a Building Block for PARP Inhibitors

3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine serves as a key starting material for the synthesis of AZD7648, a novel PARP inhibitor. PARP inhibitors have gained significant attention in oncology, particularly for treating cancers with deficiencies in homologous recombination repair pathways. These compounds enhance the sensitivity of cancer cells to chemotherapy and radiation therapy by preventing the repair of DNA damage.

Favorable ADMET Characteristics

Analysis of related thiadiazole compounds indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters, including good oral bioavailability, balanced hydrophilicity, and minimal toxicity. These properties position 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine as a promising scaffold for drug development .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine and related compounds provides valuable insights for rational drug design.

Influence of Core Structure

Studies on various heterocyclic cores related to thiadiazoles have revealed that the nature and position of heteroatoms significantly influence metabolic stability and biological activity. Comparative analysis of thiazoles, 1,2,4-thiadiazoles, 1,3,4-thiadiazoles, oxadiazoles, and triazoles has demonstrated that 1,2,4-thiadiazoles often provide an optimal balance of potency, metabolic stability, and physicochemical properties .

Impact of Substituents

The substituent pattern on the thiadiazole ring profoundly affects biological activity. In related compounds, substituents at position 3 of the thiadiazole ring, particularly alkyl, isopropyl, or trifluoromethyl groups, often confer enhanced potency. Similarly, alkoxy substituents at position 5 have shown favorable activity profiles in certain biological assays .

Ligand Efficiency and Lipophilicity

Analysis of ligand efficiency (LE) and ligand lipophilicity efficiency (LLE) in related 1,2,4-thiadiazole series has positioned these compounds in desirable chemical space (LE = 0.35–0.45 and LLE = 3–5), consistent with optimized compounds for drug development .

Future Research Directions

The structural and functional attributes of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine open numerous avenues for future research and application development.

Expanded Biological Screening

Given the diverse biological activities observed in related thiadiazole compounds, comprehensive screening of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine against various targets would be valuable. Particular focus areas might include antiparasitic, antifungal, anticancer, and anti-inflammatory activities.

Optimization of Synthetic Routes

Further development of green synthesis methodologies, such as the electro-oxidative approach, could provide more efficient and environmentally friendly routes to 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine and its derivatives .

Development of Novel Derivatives

The amino group at position 5 provides an excellent handle for further functionalization. Development of libraries of derivatives through modification of this position could yield compounds with enhanced activity, selectivity, or physicochemical properties.

Exploration in Combination Therapies

Given the potential of thiadiazole derivatives in sensitizing cancer cells to chemotherapy and radiation, investigation of 3-(1-Methoxyethyl)-1,2,4-thiadiazol-5-amine and its derivatives in combination therapy approaches represents a promising research direction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume